molecular formula C12H16FNO2 B8400818 Tert-butyl 2-fluoro-6-methylphenylcarbamate CAS No. 138343-78-9

Tert-butyl 2-fluoro-6-methylphenylcarbamate

Cat. No. B8400818
Key on ui cas rn: 138343-78-9
M. Wt: 225.26 g/mol
InChI Key: WNILPYHLXCWHEP-UHFFFAOYSA-N
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Patent
US07157604B2

Procedure details

The crude carbamate from step 2 (7.2 g, 32 mmol) was treated with trifluoroacetic acid (30 mL). The resulting solution was stirred at room temperature for 30 minutes, then most of trifluoroacetic acid was evaporated under vacuum. The residue was diluted with CH2Cl2 and poured into a slurry of solid Na2CO3 in CH2Cl2. The resulting slurry was carefully treated with EtOAc to increase product solubility, then filtered through a pad of silica gel and the product washed off with EtOAc. The filtrate and washings were concentrated under vacuum to afford 2-fluoro-6-methylaniline as a yellow solid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9]C(=O)OC(C)(C)C>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH2:9]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)C)NC(OC(C)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
most of trifluoroacetic acid was evaporated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2
ADDITION
Type
ADDITION
Details
poured into a slurry of solid Na2CO3 in CH2Cl2
ADDITION
Type
ADDITION
Details
The resulting slurry was carefully treated with EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
to increase product solubility
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
the product washed off with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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